2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one
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Overview
Description
2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one is a chemical compound known for its unique structure and properties It is a cyclododecanone derivative with a 3-methylbut-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one typically involves the alkylation of cyclododecanone with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclododecanone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of cyclododecanol derivatives.
Substitution: Formation of various substituted cyclododecanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: A compound with a similar 3-methylbut-2-en-1-yl group but different core structure.
3-Methylbut-2-en-1-yl pivalate: Another compound with the same substituent but different functional groups.
Succinic acid, 3-methylbut-2-en-1-yl hex-5-en-1-yl ester: A compound with similar substituents but different overall structure.
Uniqueness
2-(3-Methylbut-2-en-1-yl)cyclododecan-1-one is unique due to its cyclododecanone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
61533-73-1 |
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Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-(3-methylbut-2-enyl)cyclododecan-1-one |
InChI |
InChI=1S/C17H30O/c1-15(2)13-14-16-11-9-7-5-3-4-6-8-10-12-17(16)18/h13,16H,3-12,14H2,1-2H3 |
InChI Key |
GMYQFDRRTLYPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1CCCCCCCCCCC1=O)C |
Origin of Product |
United States |
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